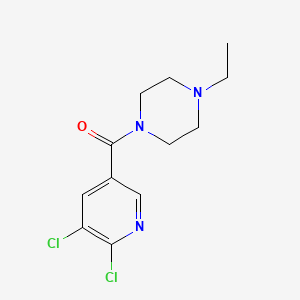

(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms and a piperazine ring substituted with an ethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.

Chlorination: The pyridine ring is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms at the 5 and 6 positions.

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with ethyl chloroformate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can occur at the pyridine ring, especially at the positions adjacent to the nitrogen atom, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products:

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced derivatives of the pyridine ring.

Substitution: Substituted pyridine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing pyridine and piperazine moieties, such as (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone, can exhibit potent anticancer properties. For instance, related compounds have been optimized to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers. A notable example is the compound NVP-BGJ398, which demonstrated significant antitumor activity in bladder cancer models .

Analgesic Properties

The compound has been investigated for its analgesic effects. A related structure was identified as an effective analgesic agent in preclinical studies, suggesting that the dichloropyridine framework may enhance pain relief mechanisms through modulation of nicotinic acetylcholine receptors .

Central Nervous System (CNS) Effects

Compounds similar to this compound have been studied for their effects on the CNS. The piperazine ring is known to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of the dichloropyridine enhances binding affinity to target receptors, while the piperazine moiety contributes to its solubility and bioavailability.

| Compound Feature | Impact on Activity |

|---|---|

| Dichloropyridine moiety | Increases receptor binding affinity |

| Piperazine ring | Enhances solubility and CNS penetration |

| Methanone linkage | Potentially stabilizes the compound |

FGFR Inhibition

A study focused on a series of pyridine derivatives showed that modifications at the 3-position significantly affected FGFR inhibition potency. The incorporation of a piperazine substituent improved selectivity and reduced off-target effects .

Pain Management

A clinical trial assessed a related compound's efficacy in chronic pain management, demonstrating a statistically significant reduction in pain scores compared to placebo . The findings support the potential application of this compound in developing new analgesics.

Mecanismo De Acción

The mechanism of action of (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone involves inhibition of the hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation. The compound binds to and inhibits the activity of Smoothened (SMO), a key protein in the hedgehog pathway. By inhibiting SMO, the compound prevents the activation of downstream signaling molecules, thereby blocking the transcription of target genes involved in cell growth and survival .

Comparación Con Compuestos Similares

- (5,6-Dichloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone

- (5,6-Dichloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanone

- (5,6-Dichloropyridin-3-yl)(4-isopropylpiperazin-1-yl)methanone

Comparison:

- Structural Differences: The primary difference lies in the substituents on the piperazine ring. While (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone has an ethyl group, the similar compounds have methyl, phenyl, or isopropyl groups.

- Biological Activity: The variations in substituents can lead to differences in biological activity and potency. For example, the ethyl-substituted compound may have different binding affinities and inhibitory effects compared to its methyl or phenyl counterparts .

- Uniqueness: The unique combination of the dichloropyridine and ethylpiperazine moieties in this compound contributes to its specific activity as a hedgehog signal inhibitor, distinguishing it from other similar compounds .

Actividad Biológica

(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological profiles, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound features a dichloropyridine moiety linked to an ethylpiperazine group through a carbonyl functional group. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 273.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

The compound acts primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP), which is crucial in various signaling pathways associated with inflammation and neuroprotection.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that PDE4 inhibitors can reduce inflammatory responses in models of asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 leads to decreased production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 .

- Neuroprotective Effects : Studies have shown that compounds similar to this compound exhibit neuroprotective properties by modulating neuronal signaling pathways through cAMP elevation .

- Potential Antidepressant Activity : By enhancing cAMP signaling in the brain, PDE4 inhibitors have been explored for their potential antidepressant effects, suggesting a role in mood regulation .

Case Study 1: Asthma Model

In a controlled study involving A/J mice subjected to allergen exposure, treatment with PDE4 inhibitors resulted in significant reductions in eosinophil accumulation and airway hyperreactivity. The compound demonstrated efficacy comparable to established PDE4 inhibitors like rolipram .

Case Study 2: Neuroinflammation

In models of neuroinflammation, the administration of this compound showed a marked decrease in inflammatory markers within the central nervous system. This suggests its potential utility in treating neurodegenerative diseases characterized by inflammation .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits strong inhibitory activity against human PDE4 isoforms. The IC50 values indicate significant potency compared to other known inhibitors:

| Compound | IC50 (nM) |

|---|---|

| This compound | 410 |

| Rolipram | 400 |

In Vivo Efficacy

Animal studies further corroborate the in vitro findings, showing that doses of the compound effectively reduce inflammation and improve respiratory function in models of allergic asthma.

Propiedades

IUPAC Name |

(5,6-dichloropyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O/c1-2-16-3-5-17(6-4-16)12(18)9-7-10(13)11(14)15-8-9/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUOLRBEZJBVPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.